molecular formula C16H24N2O5 B1664613 4-Hydroxybestatin CAS No. 66413-44-3

4-Hydroxybestatin

Cat. No. B1664613
CAS RN: 66413-44-3
M. Wt: 324.37 g/mol
InChI Key: FRMXVEDKXFUWRZ-MOKVOYLWSA-N
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Description

4-Hydroxybestatin is a major active metabolite of bestatin.

Scientific Research Applications

Plant Defence Mechanisms

4-Hydroxybestatin, as a type of hydroxamic acid, has been extensively studied in the context of plant defense. These compounds play a crucial role in protecting cereal crops against pests, diseases, and even in herbicide detoxification. Their allelopathic effects and potential for further exploitation in cereal crops have been highlighted (Niemeyer, 1988).

Biocatalysis and Pharmaceutical Production

4-Hydroxybestatin derivatives, such as (S)-4-chloro-3-hydroxybutanoate, are important for synthesizing certain pharmaceuticals, including cholesterol-lowering drugs. Advances in biocatalysis using recombinant Escherichia coli for the upscale production of these derivatives showcase the significance of 4-Hydroxybestatin in pharmaceutical manufacturing (Liu et al., 2015).

Analytical Chemistry

The development of analytical techniques for detecting 4-Hydroxybestatin, especially in biological samples like human serum, indicates its importance in clinical and biochemical research. Such methods enable precise measurement and monitoring of this compound in various biological contexts (Ishida et al., 1985).

Metabolic and Health Implications

Research has explored how 4-Hydroxybestatin compounds, like 4-Hydroxycinnamate, impact metabolic processes such as lipid metabolism and antioxidant systems in the body. This compound has shown effectiveness in lowering plasma cholesterol and hepatic lipids, illustrating its potential in addressing metabolic disorders (Lee et al., 2003).

Cellular Protection and Stress Response

Studies have also investigated the role of 4-Hydroxybestatin derivatives in cellular protection against oxidative stress. For instance, 4-Hydroxynonenal has been found to induce adaptive cytoprotective effects at low concentrations, enhancing cell tolerance primarily through the induction of thioredoxin reductase 1 and activation of the Nrf2 signaling pathway (Chen et al., 2005).

Oncological Research

In the field of oncology, 4-Hydroxybestatin derivatives are investigated for their potential therapeutic applications. For example, INCB24360 (epacadostat), which contains hydroxyamidine, a derivative of 4-Hydroxybestatin, is studied as an IDO1 inhibitor in immuno-oncology, showing promise in clinical trials for treating metastatic melanoma (Yue et al., 2017).

properties

CAS RN

66413-44-3

Product Name

4-Hydroxybestatin

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

(2S)-2-[[3-amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H24N2O5/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(19)6-4-10/h3-6,9,12-14,19-20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12?,13-,14?/m0/s1

InChI Key

FRMXVEDKXFUWRZ-MOKVOYLWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-hydroxybestatin
4-hydroxybestatin, (S)-(R*,S*)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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